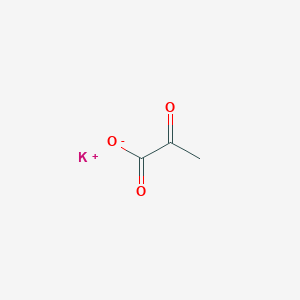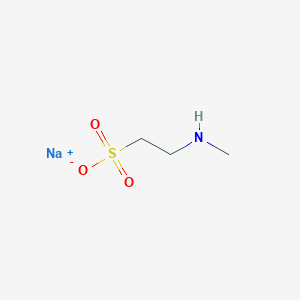
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one involves the reaction of appropriate pyrimidine derivatives with butyl and dimethylamino groups under controlled conditions. One of the documented methods includes the preparation by B. K. Snell et al., which involves specific reaction conditions and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
Análisis De Reacciones Químicas
Types of Reactions
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Aplicaciones Científicas De Investigación
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a model compound in studying pyrimidine derivatives.
Biology: Investigated for its effects on fungal growth and metabolism.
Medicine: Explored for potential antifungal properties in clinical settings.
Industry: Utilized in the development of fungicides for agricultural use
Mecanismo De Acción
The compound exerts its effects by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to the inability of the fungus to maintain cell integrity, ultimately causing cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparación Con Compuestos Similares
Similar Compounds
- 5-butyl-2-(dimethylamino)-6-methyl-4-pyrimidinol
- 2-dimethylamino-4-methyl-5-n-butyl-6-hydroxypyrimidine
Uniqueness
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of butyl and dimethylamino groups, which confer high efficacy as a fungicide. Its systemic action and ability to inhibit ergosterol biosynthesis make it particularly effective against powdery mildew .
Propiedades
IUPAC Name |
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXCRMKMMBYJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














